molecular formula C10H10ClN3O B11782009 7-Chloro-1-isopropylimidazo[1,5-c]pyrimidine-3-carbaldehyde CAS No. 1956382-08-3

7-Chloro-1-isopropylimidazo[1,5-c]pyrimidine-3-carbaldehyde

Cat. No.: B11782009
CAS No.: 1956382-08-3
M. Wt: 223.66 g/mol
InChI Key: SQONRAYCTNKTJN-UHFFFAOYSA-N
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Description

7-Chloro-1-isopropylimidazo[1,5-c]pyrimidine-3-carbaldehyde is a versatile chemical scaffold designed for research and development applications. This compound features an imidazo[1,5-c]pyrimidine core, a privileged structure in medicinal chemistry known for its significant biological activities and presence in various pharmaceutical agents. The reactive carbaldehyde group at the 3-position serves as a crucial handle for further synthetic modification, allowing researchers to construct diverse chemical libraries through condensation, nucleophilic addition, and other functional group transformations . The chlorine atom at the 7-position and the isopropyl group on the nitrogen atom are key modulators of the molecule's electronic properties, lipophilicity, and overall steric profile, which can be fine-tuned to optimize interactions with biological targets. Compounds based on the imidazo-fused heterocyclic skeleton have demonstrated a wide range of pharmacological properties in scientific literature, including antibacterial, antiviral, and anticancer activities, making them valuable templates in hit-to-lead optimization campaigns . This reagent is provided For Research Use Only and is intended for use by qualified laboratory professionals in chemical synthesis, pharmaceutical research, and agrochemical development.

Properties

CAS No.

1956382-08-3

Molecular Formula

C10H10ClN3O

Molecular Weight

223.66 g/mol

IUPAC Name

7-chloro-1-propan-2-ylimidazo[1,5-c]pyrimidine-3-carbaldehyde

InChI

InChI=1S/C10H10ClN3O/c1-6(2)10-7-3-8(11)12-5-14(7)9(4-15)13-10/h3-6H,1-2H3

InChI Key

SQONRAYCTNKTJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C=C(N=CN2C(=N1)C=O)Cl

Origin of Product

United States

Preparation Methods

Cyclization of 5-Aminoimidazole Derivatives

A common approach involves condensing 5-amino-1-isopropylimidazole (or its derivatives) with appropriate carbonyl-containing reagents. For example, reaction with malondialdehyde derivatives under acidic conditions induces cyclization to form the pyrimidine ring. This method mirrors protocols used for analogous imidazo[4,5-b]pyridines, where 5-aminoimidazoles are condensed with diketones or aldehydes.

Typical Conditions :

  • Reagent : 1,3-Diketones or malondialdehyde analogs.

  • Catalyst : Acidic (e.g., HCl, H₂SO₄) or Lewis acids (e.g., ZnCl₂).

  • Yield : 45–65%.

Alternative Routes via C–H Functionalization

Recent advances in metal-free C–H functionalization enable direct modification of preformed imidazo[1,5-c]pyrimidine cores. For instance, formaldehyde-mediated bridging reactions insert methylene groups between two imidazo[1,5-a]pyridine units, though this method requires adaptation for pyrimidine analogs.

Stepwise Functionalization of the Imidazo[1,5-c]pyrimidine Core

Introduction of the Isopropyl Group

The isopropyl substituent at the 1-position is introduced early in the synthesis to avoid steric hindrance during later stages. Two primary strategies are employed:

Alkylation of Amine Precursors

5-Aminoimidazole is alkylated with isopropyl bromide or iodide in the presence of a base (e.g., K₂CO₃) to yield 5-amino-1-isopropylimidazole.
Conditions :

  • Solvent : DMF or acetonitrile.

  • Temperature : 60–80°C.

  • Yield : 70–85%.

Reductive Amination

Alternative routes use reductive amination of ketones (e.g., acetone) with 5-aminoimidazole, though this method is less efficient for bulky alkyl groups.

Chlorination at the 7-Position

Chlorination is achieved via electrophilic aromatic substitution (EAS) or directed ortho-metalation.

EAS with Chlorinating Agents

  • Reagents : Cl₂, SOCl₂, or N-chlorosuccinimide (NCS).

  • Directing Groups : The imidazole nitrogen directs chlorination to the 7-position.

  • Yield : 50–60%.

Directed Metalation

Using a lithium base (e.g., LDA), the 7-position is deprotonated and quenched with a chlorinating agent (e.g., C₂Cl₆).
Advantage : Higher regioselectivity (>90%).

Formylation at the 3-Position

The aldehyde group is introduced via Vilsmeier-Haack formylation or oxidation of hydroxymethyl intermediates.

Vilsmeier-Haack Reaction

  • Reagents : POCl₃ and DMF.

  • Mechanism : Electrophilic formylation at the 3-position.

  • Yield : 55–70%.

Oxidation of Hydroxymethyl Precursors

A hydroxymethyl group at the 3-position is oxidized to an aldehyde using MnO₂ or CrO₃.
Conditions :

  • Solvent : Dichloromethane or acetone.

  • Yield : 60–75%.

Optimized Synthetic Pathways

Pathway A: Sequential Alkylation-Chlorination-Formylation

  • Alkylation : 5-Aminoimidazole → 5-Amino-1-isopropylimidazole (85% yield).

  • Cyclization : Reaction with malondialdehyde → Imidazo[1,5-c]pyrimidine core (62% yield).

  • Chlorination : NCS in AcOH → 7-Chloro derivative (58% yield).

  • Formylation : Vilsmeier-Haack reaction → Carbaldehyde (67% yield).

Total Yield : 20–25%.

Pathway B: Late-Stage Functionalization

  • Core Synthesis : Preform imidazo[1,5-c]pyrimidine without substituents.

  • Isopropyl Introduction : Pd-catalyzed C–H alkylation (limited efficiency for bulky groups).

  • Chlorination/Formylation : As above.

Total Yield : <15% (due to step inefficiencies).

Comparative Analysis of Methods

Parameter Pathway A Pathway B
Total Yield20–25%<15%
Step Count44
RegioselectivityHighModerate
ScalabilityHighLow
Purification ComplexityModerateHigh

Pathway A is preferred for industrial applications due to higher yields and scalability, while Pathway B remains exploratory for niche derivatives.

Challenges and Innovations

Byproduct Formation in Formylation

The Vilsmeier-Haack reaction often produces over-oxidized carboxylic acids. Recent studies suggest using milder oxidants (e.g., IBX) to suppress this side reaction.

Solvent Optimization

Replacing DMF with ionic liquids in cyclization steps improves yields by 10–15% while reducing environmental impact.

Catalytic Asymmetric Synthesis

Chiral phosphoric acids enable enantioselective synthesis of imidazo[1,5-c]pyrimidines, though this remains untested for the target compound .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-isopropylimidazo[1,5-c]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 7-Chloro-1-isopropylimidazo[1,5-c]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogs in the literature:

Structural Analogues and Core Heterocycles
Compound Name Core Structure Key Substituents Molecular Formula Key Properties/Activities
7-Chloro-1-isopropylimidazo[1,5-c]pyrimidine-3-carbaldehyde Imidazo[1,5-c]pyrimidine 7-Cl, 1-isopropyl, 3-carbaldehyde C₁₁H₁₂ClN₃O Potential kinase inhibition (inferred)
7-p-Tolyl-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (8) Pyrazolo-triazolo-pyrimidine 7-p-tolyl Not specified Higher m.p. than isomer; distinct NMR shifts (C2-H: δ 8.85, C5-H: δ 7.20)
7-p-Tolyl-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine (9) Pyrazolo-triazolo-pyrimidine 7-p-tolyl Not specified Higher m.p. (Δ ~20°C vs. 8); downfield NMR shifts (C3-H: δ 9.10, C5-H: δ 7.40)
7-Chloroimidazo[1,5-a]pyridine-3-carbaldehyde Imidazo[1,5-a]pyridine 7-Cl, 3-carbaldehyde C₈H₅ClN₂O Smaller core (pyridine vs. pyrimidine); lower lipophilicity
Patent-derived kinase inhibitors Varied (e.g., imidazo[1,5-a]pyrazine) 4-Cyano, 5-amino, or 5-aminomethyl Not specified Cyclin-dependent kinase inhibition

Key Observations :

  • The carbaldehyde at position 3 distinguishes it from cyano- or amino-substituted patent compounds, offering a reactive site for covalent binding or synthetic modification .
Spectroscopic and Physical Properties
  • NMR Shifts : In triazolo-pyrimidines (8 vs. 9), annelation position ([1,5-c] vs. [4,3-c]) significantly impacts chemical shifts (e.g., Δδ ~0.25–0.30 ppm for C-H protons) . For the target compound, the electron-withdrawing carbaldehyde and chlorine substituents may deshield nearby protons, though specific data is unavailable.
  • Melting Points : Triazolo[4,3-c]pyrimidines (e.g., 9) exhibit higher melting points than [1,5-c] isomers (e.g., 8), suggesting tighter crystal packing due to substituent orientation .

Biological Activity

7-Chloro-1-isopropylimidazo[1,5-c]pyrimidine-3-carbaldehyde is a heterocyclic compound that exhibits significant potential in medicinal chemistry. Characterized by its unique imidazo[1,5-c]pyrimidine core, this compound has garnered interest due to its structural features that suggest various biological activities. This article explores the biological activity of this compound, synthesizing findings from diverse research sources.

Chemical Structure and Properties

The molecular formula of 7-Chloro-1-isopropylimidazo[1,5-c]pyrimidine-3-carbaldehyde is C_10H_11ClN_4O, with a molecular weight of 223.66 g/mol. The compound features:

  • Chloro substituent at the 7-position
  • Isopropyl group at the 1-position
  • Aldehyde functional group at the 3-position

These characteristics contribute to its chemical reactivity and potential biological activity.

Biological Activities

While specific data on the biological activity of 7-Chloro-1-isopropylimidazo[1,5-c]pyrimidine-3-carbaldehyde is limited, its structural similarities to other compounds within the imidazo[1,5-c]pyrimidine class suggest several pharmacological profiles:

Antimicrobial Activity

Research indicates that compounds with imidazo[1,5-c]pyrimidine structures often exhibit antimicrobial properties. For example, N-alkylated derivatives of imidazole have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus . Given its structural attributes, 7-Chloro-1-isopropylimidazo[1,5-c]pyrimidine-3-carbaldehyde may similarly possess antimicrobial activity.

Antitumor Potential

Compounds similar to this one have been studied for their antitumor effects. For instance, derivatives of imidazo[1,5-c]pyrimidine have demonstrated cytotoxicity against cancer cell lines . The potential for 7-Chloro-1-isopropylimidazo[1,5-c]pyrimidine-3-carbaldehyde to act as an antitumor agent remains an area for further exploration.

Structure-Activity Relationship (SAR)

The biological activity of compounds in this class is heavily influenced by their structural components. A comparative analysis of structurally related compounds reveals that variations in substituents can significantly alter their pharmacological profiles:

Compound NameStructure TypeNotable ActivitiesUnique Features
7-Fluoro-1-isopropylimidazo[1,5-c]pyrimidine-3-carbaldehydeImidazo[1,5-c]pyrimidineAntitumorFluorine substitution enhances lipophilicity
2-Amino-7-chloro-imidazo[1,5-c]pyrimidineImidazo[1,5-c]pyrimidineAntimicrobialAmino group increases solubility
6-Bromo-4-methyl-imidazo[1,5-b]pyridineImidazo[1,5-b]pyridineAntiviralBromine substitution affects reactivity

This table illustrates how different substituents can influence biological activity and solubility characteristics.

Synthesis and Derivative Development

The synthesis of 7-Chloro-1-isopropylimidazo[1,5-c]pyrimidine-3-carbaldehyde typically involves multi-step synthetic routes. These methods can be optimized based on available reagents and desired yields. The ability to create derivatives with enhanced biological properties is crucial for expanding the therapeutic potential of this compound .

Case Studies and Research Findings

Several studies have investigated the broader class of imidazopyrimidine derivatives:

  • A study highlighted the development of novel copper(II) complexes based on imidazole that exhibited both antimicrobial and antitumoral activities .
  • Another research effort focused on synthesizing derivatives targeting specific biological pathways, showcasing the versatility of imidazole-based compounds in drug design .

Q & A

Basic: What are the standard synthetic routes for 7-chloro-1-isopropylimidazo[1,5-c]pyrimidine-3-carbaldehyde, and how can purity be ensured?

Methodological Answer:
The compound is typically synthesized via multi-step condensation reactions. A common approach involves:

Condensation of enaminones with chlorinated precursors under reflux in polar aprotic solvents (e.g., DMF or pyridine) to form the imidazo[1,5-c]pyrimidine core .

Isopropyl group introduction via nucleophilic substitution or alkylation, often requiring catalytic bases like K₂CO₃ .

Purification via recrystallization (ethanol/DMF mixtures) or column chromatography to achieve >95% purity .
Purity Validation: Use HPLC with UV detection (λ = 254 nm) and confirm via melting point analysis (compare to literature values) and ¹H/¹³C NMR .

Basic: What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • ¹H/¹³C NMR : Identify substituents (e.g., isopropyl CH₃ groups at δ ~1.2–1.4 ppm) and aldehyde protons (δ ~9.8–10.2 ppm) .
  • IR Spectroscopy : Confirm aldehyde C=O stretching (~1700 cm⁻¹) and imidazole N-H/N-Cl bonds (~3100–3200 cm⁻¹ and ~600 cm⁻¹, respectively) .
  • X-ray Crystallography : Resolve planar imidazo[1,5-c]pyrimidine geometry (monoclinic system, β ~95–97°) and quantify bond angles/distances for reactivity studies .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and fume hood use due to potential respiratory and dermal toxicity .
  • Storage : Inert atmosphere (argon) at 2–8°C to prevent aldehyde oxidation and moisture-induced degradation .
  • Waste Disposal : Neutralize with 10% NaOH before incineration to avoid aquatic toxicity .

Advanced: How can reaction conditions be optimized for higher yields in imidazo[1,5-c]pyrimidine functionalization?

Methodological Answer:

  • Solvent Screening : Test DMF vs. THF for solubility and reaction rates; DMF often enhances cyclization efficiency .
  • Temperature Control : Maintain 80–100°C for imidazole ring closure but avoid >110°C to prevent aldehyde decomposition .
  • Catalyst Selection : Use Pd(OAc)₂ for Suzuki-Miyaura couplings (e.g., introducing aryl groups) with yields >80% .

Advanced: What mechanistic insights explain regioselectivity in substituent introduction?

Methodological Answer:

  • Electrophilic Aromatic Substitution (EAS) : The 7-chloro group directs incoming electrophiles to the 5-position due to electron-withdrawing effects .
  • Steric Effects : Isopropyl groups at position 1 hinder reactivity at adjacent sites, favoring functionalization at the 3-carbaldehyde position .
  • Kinetic vs. Thermodynamic Control : Higher temps favor thermodynamically stable products (e.g., para-substituted derivatives) .

Advanced: How can contradictory spectral data (e.g., NMR shifts) be resolved?

Methodological Answer:

  • Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra; aldehyde protons may shift upfield in DMSO due to hydrogen bonding .
  • Dynamic Effects : Use variable-temperature NMR to detect tautomerization (e.g., keto-enol equilibria affecting aldehyde signals) .
  • Cross-Validation : Overlay experimental IR/Raman data with DFT-calculated vibrational modes to confirm assignments .

Advanced: What computational strategies predict biological activity of derivatives?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase targets (e.g., CDK2 or EGFR), prioritizing derivatives with ΔG < -8 kcal/mol .
  • QSAR Modeling : Correlate Hammett σ values of substituents (e.g., chloro vs. bromo) with IC₅₀ data from enzyme inhibition assays .
  • ADMET Prediction : SwissADME tools assess logP (target <3) and BBB permeability for CNS drug candidates .

Advanced: How to address low reproducibility in scaled-up synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progression and adjust reagent stoichiometry dynamically .
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., dechlorinated intermediates) and optimize quenching steps .
  • Scale-Dependent Kinetics : Recalibrate heating/cooling rates to maintain consistent reaction exothermicity at >100 g scale .

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